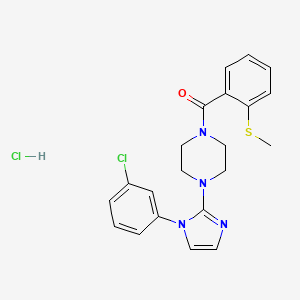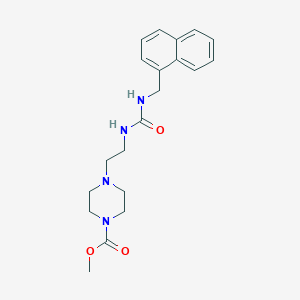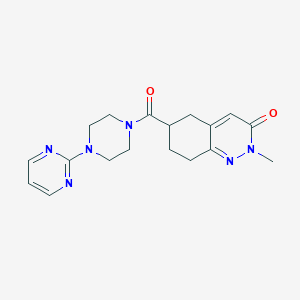
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be determined using techniques like X-ray crystallography .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, and mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. It could include studying its reactivity, its stability, and the products it forms .Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
One study synthesized new pyridine derivatives, including those with piperazine and methylthio phenyl groups, which were evaluated for their antimicrobial activity. These compounds exhibited variable and modest activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Metal-based Chemotherapy
Another avenue of research involves the synthesis of metal complexes with imidazole derivatives, aimed at developing novel metal-based chemotherapy treatments for tropical diseases. These compounds, characterized by their interaction with copper and gold ions, have shown promising activity against Trypanosoma cruzi, the causative agent of Chagas disease, demonstrating the potential of metal-based drugs in the treatment of infectious diseases (Navarro et al., 2000).
Cytotoxic Agents for Cancer Therapy
Research into piperazinone derivatives, inspired by bioisosteric substitution strategies, has led to the development of compounds with significant cytotoxic activities against cancer cell lines. These studies underline the importance of structural modifications in enhancing the therapeutic potential of chemical compounds against various cancer types (Ghasemi, Sharifi, & Mojarrad, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS.ClH/c1-28-19-8-3-2-7-18(19)20(27)24-11-13-25(14-12-24)21-23-9-10-26(21)17-6-4-5-16(22)15-17;/h2-10,15H,11-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPDMRFUSYABLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2938440.png)

![1-[3-(methylsulfanyl)phenyl]-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one](/img/structure/B2938444.png)

![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-4-methylbenzamide](/img/structure/B2938447.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2938449.png)
![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2938450.png)
![2-[3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile](/img/structure/B2938454.png)
![7-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2938455.png)
![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2938456.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2938458.png)
![4-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2938459.png)